![molecular formula C28H26ClN3O5S B2828609 4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-95-2](/img/structure/B2828609.png)
4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. This ring is fused with a dioxolane ring. The molecule also contains a sulfanyl group attached to a chlorophenyl group, and an amide group attached to a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinazolinone and dioxolane rings are likely to contribute to the rigidity of the molecule, while the sulfanyl, amide, and methoxy groups may influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple rings in this compound suggests it might have a relatively high boiling point and melting point. The presence of the sulfanyl, amide, and methoxy groups could influence its solubility .Scientific Research Applications
Synthetic Pathways and Heterocyclic Chemistry
The compound falls within the realm of complex organic molecules often studied for their potential in creating diverse heterocyclic compounds, which are central to pharmaceutical research and development. One pathway involves reactions of anthranilamide with isocyanates, leading to the synthesis of dihydro-oxazolo[2,3-b]quinazolin-ones and dihydro-[1,3]oxazino[2,3-b]quinazolin-ones. These reactions demonstrate the compound's utility in generating novel heterocyclic frameworks, which could be foundational for developing new therapeutic agents (Chern et al., 1988).
Chemical Synthesis and Characterization
Further investigations have led to the synthesis and characterization of quinazoline derivatives, including those with chlorophenylamino and methoxy groups. These studies not only expand the chemical space of quinazoline derivatives but also offer insights into their structural properties and potential bioactivity. Such derivatives are often explored for their pharmacological properties, including anti-inflammatory and antihistaminic activities (Yan et al., 2013).
Pharmacological Potential
The pharmacological exploration of related quinazoline and triazoloquinazoline compounds has identified several with promising H1-antihistaminic activity. This includes the synthesis of butyl-substituted triazoloquinazolin-5-ones, which have shown significant activity in vivo, indicating the potential of structurally related compounds for therapeutic use (Alagarsamy et al., 2008). Additionally, functionalized thiazoloquinazolines have been synthesized, displaying a variety of chemical reactions that enable further modification and exploration of their biological activity (Kut et al., 2020).
Advanced Synthesis Techniques
Techniques such as aza-Wittig reactions have been employed to create ethoxyoxazoles and oxazoloquinazolines, showcasing the versatility and efficiency of modern synthetic methods in constructing complex heterocycles from simpler precursors. These methods not only enrich the chemical toolkit available for drug discovery but also highlight the chemical diversity attainable through innovative synthetic routes (Huang et al., 2009).
properties
IUPAC Name |
4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5S/c1-35-21-9-7-18(8-10-21)15-30-26(33)6-3-11-32-27(34)22-13-24-25(37-17-36-24)14-23(22)31-28(32)38-16-19-4-2-5-20(29)12-19/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVDLRNCFMKJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.